BTX-A51

Multi-kinase polypharmacology CK1α/CDK7/CDK9 co-inhibition Kinase selectivity profiling

BTX-A51 (Casein Kinase inhibitor A51; CAS 2079068-74-7) is a first-in-class, orally bioavailable small-molecule multi-kinase inhibitor that simultaneously targets casein kinase 1 alpha (CK1α), cyclin-dependent kinase 7 (CDK7), and cyclin-dependent kinase 9 (CDK9) at low nanomolar potency. It was originally developed and characterized through a collaboration between Hebrew University and BioTheryX, with the seminal publication by Minzel et al.

Molecular Formula C18H25ClN6
Molecular Weight 360.9 g/mol
Cat. No. B11933735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTX-A51
Molecular FormulaC18H25ClN6
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C2=NC(=NC=C2Cl)NC3CCC(CC3)N)CC4CC4
InChIInChI=1S/C18H25ClN6/c1-25-16(8-11-2-3-11)14(9-22-25)17-15(19)10-21-18(24-17)23-13-6-4-12(20)5-7-13/h9-13H,2-8,20H2,1H3,(H,21,23,24)
InChIKeyRVZJFCNYSSUDCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BTX-A51: First-in-Class Oral Multi-Kinase Inhibitor of CK1α, CDK7, and CDK9 for Targeted Oncology Research and Clinical Development


BTX-A51 (Casein Kinase inhibitor A51; CAS 2079068-74-7) is a first-in-class, orally bioavailable small-molecule multi-kinase inhibitor that simultaneously targets casein kinase 1 alpha (CK1α), cyclin-dependent kinase 7 (CDK7), and cyclin-dependent kinase 9 (CDK9) at low nanomolar potency . It was originally developed and characterized through a collaboration between Hebrew University and BioTheryX, with the seminal publication by Minzel et al. in Cell (2018) establishing its mechanism of synergistic p53 stabilization coupled with super-enhancer-driven oncogene transcriptional shutdown [1]. BTX-A51 is currently in Phase 1/2 clinical development for relapsed/refractory acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), ER+/HER2- metastatic breast cancer, and liposarcoma with MDM2 amplification [2]. Its unique polypharmacology—co-targeting a leukemia stem cell regulator (CK1α) together with two master transcriptional CDKs (CDK7/9)—distinguishes it from all other clinical-stage CDK inhibitors and CK1α tool compounds [1].

Why BTX-A51 Cannot Be Replaced by Selective CDK7 Inhibitors, CDK9 Inhibitors, or CK1α Tool Compounds in Oncology Research


BTX-A51 occupies a unique pharmacological space that is not addressed by any single-target agent. Selective CDK7 inhibitors such as THZ1, SY-5609, and samuraciclib (CT7001) spare CK1α entirely and exhibit markedly weaker CDK9 engagement (e.g., SY-5609 shows a Ki of 960 nM for CDK9 versus its 0.065 nM Kd for CDK7, a >14,000-fold selectivity window) [1]. Conversely, CK1α tool compounds such as D4476 lack CDK7/9 co-targeting and operate at micromolar potency (CK1 IC50 ~200–300 nM), precluding transcriptional shutdown of super-enhancer-driven oncogenes like MYC and MCL1 [2]. The preclinical and clinical data demonstrate that simultaneous engagement of all three targets—CK1α to stabilize p53 via MDM2/MDMX disruption, plus CDK7/9 to suppress Pol II CTD phosphorylation and SE-driven transcription—is required for the synergistic apoptosis induction and selective leukemic cell killing observed with BTX-A51 [3]. Simply combining separate CK1α and CDK7/9 inhibitors would introduce pharmacokinetic discordance, cumulative off-target toxicity, and inability to replicate the stoichiometric co-occupancy that BTX-A51 achieves as a single molecular entity [3].

BTX-A51 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key CDK7, CDK9, and CK1α Inhibitors


Multi-Kinase Co-Targeting at Nanomolar Potency Versus Single-Target Selective CDK7 Inhibitors

BTX-A51 is the only clinical-stage molecule that simultaneously inhibits CK1α (IC50 17 nM), CDK7 (Kd 1.3 nM), and CDK9 (Kd 4 nM) at single-digit nanomolar potency . In contrast, the leading selective CDK7 clinical candidates—samuraciclib (CT7001), SY-5609, and the tool compound THZ1—show minimal to no CK1α inhibition and substantially weaker CDK9 engagement. Samuraciclib inhibits CDK7 with an IC50 of 41 nM but requires 30-fold higher concentrations to affect CDK9 [1]. SY-5609 exhibits a Kd of 0.065 nM for CDK7 but a Ki of 960 nM for CDK9, representing a >14,000-fold selectivity gap that precludes meaningful CDK9 co-targeting at pharmacologically relevant concentrations . THZ1, while potent against CDK7 (IC50 3.2 nM), is a covalent inhibitor that also irreversibly engages CDK12 and CDK13, introducing off-target liabilities and lacking any CK1α activity . BTX-A51's pan-CK1 activity (Kd 0.5–20 nM across CSNK1 isoforms, CK1α Kd 5.3 nM) further differentiates it, as it shows hardly any inhibition of CDK8, CDK13, CDK11a, CDK11b, or CDK19, demonstrating intra-family selectivity within the CDK tree .

Multi-kinase polypharmacology CK1α/CDK7/CDK9 co-inhibition Kinase selectivity profiling

Direct Head-to-Head Antiproliferative Comparison: BTX-A51 Versus THZ1 in MV4-11 AML Cells

In a published direct comparison using the MV4-11 acute myeloid leukemia cell line, BTX-A51 and the covalent CDK7 inhibitor THZ1 were evaluated side by side for antiproliferative activity [1]. BTX-A51 exhibited an IC50 of 158.5 ± 34.5 nM, while THZ1 showed greater single-agent potency with an IC50 of 30.7 ± 7.2 nM in the same assay [1]. Although THZ1 is approximately 5.2-fold more potent in this 2D proliferation assay, the comparison must be interpreted in the context of their distinct target profiles: THZ1's covalent CDK7 inhibition (plus CDK12/13 off-target activity) drives potent but narrow transcriptional arrest, whereas BTX-A51's multi-kinase engagement (CK1α + CDK7 + CDK9) produces a mechanistically broader apoptotic response that includes p53 pathway activation absent from THZ1-treated cells [2]. Importantly, THZ1 is a tool compound not suitable for clinical development due to its irreversible covalent mechanism requiring a specific cysteine residue (C312) and lack of oral bioavailability, whereas BTX-A51 is an oral clinical-stage agent with demonstrated human safety data [3].

Antiproliferative activity MV4-11 AML model Head-to-head comparison

Selective Killing of Leukemic Versus Normal Hematopoietic Progenitors in Colony-Forming Unit Assays

BTX-A51 demonstrates a pronounced selectivity for leukemic over normal hematopoietic progenitor cells in colony-forming unit (CFU) assays . At concentrations that induce apoptosis in leukemic CFUs (<160 nM), BTX-A51 shows no detectable effect on normal hematopoietic CFUs, indicating a preserved therapeutic window for normal hematopoiesis [1]. This selectivity is attributed to the compound's dual mechanism: CK1α inhibition preferentially destabilizes MDM2/MDMX complexes in p53-wild-type leukemic cells where MDM2 is amplified or overexpressed, while CDK7/9 inhibition disproportionately affects super-enhancer-driven oncogenes (MYC, MCL1, MDM2) upon which leukemia cells are addicted, sparing normal hematopoietic progenitors that rely on housekeeping-level transcription [1][2]. In contrast, selective CDK7 inhibitors such as THZ1 and SY-5609 broadly suppress RNA Pol II transcription and have demonstrated hematopoietic toxicity in preclinical models due to their indiscriminate transcriptional shutdown [3]. Similarly, pan-CDK inhibitors like alvocidib (flavopiridol) and dinaciclib exhibit significant myelosuppression in clinical use, a liability that has limited their therapeutic application [3].

Therapeutic window Leukemic stem cell selectivity CFU assay Hematopoietic toxicity

Clinical Biomarker-Stratified Efficacy: 30% CR/CRi Rate in RUNX1-Mutated Relapsed/Refractory AML Versus 10% in Unselected Population

In the completed Phase 1 first-in-human dose-escalation study (NCT04872166) of BTX-A51 monotherapy in 31 heavily pretreated patients with relapsed/refractory AML or high-risk MDS, the overall complete remission with incomplete count recovery (CR/CRi) rate was 10% (3/31 patients) [1]. Critically, all three responders harbored RUNX1 mutations, yielding a CR/CRi rate of 30% (3/10) among RUNX1-mutated patients receiving BTX-A51 at therapeutically active doses of 11 mg or higher [1][2]. The study population was extensively pretreated: 97% had received prior venetoclax and hypomethylating agents, with a median of 2 prior lines of therapy (range 1–8), and 43% had primary induction failure [1]. Ex vivo studies using primary patient samples confirmed higher BTX-A51 sensitivity in RUNX1-mutated myeloblasts, providing mechanistic rationale for the differential clinical response [1][3]. No comparable RUNX1-stratified clinical efficacy data exist for selective CDK7 inhibitors (samuraciclib, SY-5609) or CDK9 inhibitors in AML, as their clinical programs have focused on solid tumors or unselected AML populations without equivalent biomarker-defined response enrichment [4]. D4476 and other CK1α tool compounds lack any clinical data in AML.

RUNX1 mutation biomarker Precision oncology Phase 1 clinical efficacy AML response stratification

Oral Bioavailability and Extended Half-Life: Pharmacokinetic Differentiation from THZ1 and Intravenous CDK Inhibitors

BTX-A51 is orally bioavailable with a human plasma half-life of 18–55 hours (mean 28 hours), enabling convenient intermittent oral dosing at 21 mg three days per week in a 28-day cycle [1][2]. Plasma pharmacokinetics were dose-proportional between 1 and 42 mg with predictable accumulation based on AUC between Day 1 and Day 5 [1][2]. This oral PK profile contrasts sharply with other CDK7-targeting agents: THZ1 is a covalent inhibitor tool compound with no reported oral bioavailability suitable for clinical use; its administration in preclinical models requires intraperitoneal or intravenous delivery with specialized formulations [3]. SY-5609 is orally bioavailable but its clinical development has focused on solid tumors with different dosing schedules (continuous daily dosing), and samuraciclib (CT7001) is also oral but requires once-daily dosing due to its shorter half-life [4]. The extended BTX-A51 half-life supports the intermittent dosing schedule (3 days/week) used in clinical trials, which may contribute to the manageable safety profile observed in the Phase 1 study, where the most common adverse events were Grade 1–2 nausea (67%), emesis (63%), and diarrhea (40%), with no treatment-related deaths [1].

Oral bioavailability Pharmacokinetics Half-life Dosing convenience Drug-likeness

Demonstrated Ex Vivo Synergy with Venetoclax and Azacitidine: Combination Potential in Post-Venetoclax Failure AML

Ex vivo studies using primary patient samples from the Phase 1 clinical trial demonstrated synergistic anti-leukemic activity when BTX-A51 was combined with venetoclax (BCL-2 inhibitor) and azacitidine (hypomethylating agent), the current standard-of-care backbone for AML [1][2]. This finding is clinically significant because 97% of patients enrolled in the trial had previously received and progressed on venetoclax plus hypomethylating agent therapy, representing a population with extremely limited treatment options and no established standard of care [1]. The combination studies showed that BTX-A51 plus venetoclax achieved enhanced leukemia cell killing compared to either agent alone, and the addition of azacitidine allowed for reduced concentrations of both BTX-A51 and venetoclax to achieve equivalent anti-leukemic activity [2]. Mechanistically, this synergy is rationalized by the complementary apoptotic pathways engaged: BTX-A51 activates p53 and downregulates MCL1 (a key venetoclax resistance factor), while venetoclax inhibits BCL-2, converging on mitochondrial apoptosis priming as demonstrated by BH3 profiling [3][4]. No comparable clinical combination data exist for selective CDK7 inhibitors in AML, where their development has been largely restricted to solid tumor monotherapy or endocrine therapy combinations in breast cancer [5].

Drug synergy Venetoclax combination Azacitidine Post-venetoclax AML salvage

BTX-A51: Evidence-Backed Research and Procurement Application Scenarios for Oncology Drug Discovery and Clinical Development


Biomarker-Enriched Clinical Trial Design: BTX-A51 in RUNX1-Mutated AML and MDS

Procurement of BTX-A51 is most strongly justified for translational and clinical research programs focused on RUNX1-mutated relapsed/refractory AML or high-risk MDS. The Phase 1 clinical data established a 30% CR/CRi rate specifically in RUNX1-mutated patients receiving efficacious doses (≥11 mg), compared to 10% in the unselected population, providing a clinically validated biomarker hypothesis for patient enrichment [1]. BTX-A51 is the only agent in the CK1α/CDK7/CDK9 target class with human proof-of-concept linking a genetic biomarker to differential response, creating a unique opportunity for biomarker-stratified Phase 2 trial designs that are not feasible with THZ1 (tool compound only), SY-5609 (no AML clinical data), or D4476 (no clinical development) [1][2].

Combination Therapy Development: BTX-A51 as a p53/MCL1 Modulator to Overcome Venetoclax Resistance

BTX-A51 is uniquely suited for combination therapy research targeting venetoclax-resistant AML, based on its dual mechanism of MCL1 downregulation (removing a key venetoclax resistance factor) and p53 activation [3]. Ex vivo synergy data from primary patient samples in the Phase 1 trial confirmed enhanced anti-leukemic activity when BTX-A51 was combined with venetoclax and azacitidine, and the combination enabled dose reduction of individual agents [1]. This application scenario is directly translatable to an ongoing Phase 2 combination study of BTX-A51 plus azacitidine in R/R AML [4]. In contrast, selective CDK7 inhibitors lack p53 activation capability via CK1α and have not demonstrated MCL1 suppression at clinically achievable concentrations, making them less suitable as venetoclax-sensitizing partners [5].

MDM2-Amplified Solid Tumor Models: BTX-A51 in Liposarcoma and Beyond

BTX-A51 has demonstrated potent preclinical activity in MDM2-amplified liposarcoma (LPS) models, where it reduces MDM2 overexpression, induces p53, and drives apoptosis in patient-derived LPS cell lines and xenografts at well-tolerated doses [6]. Investigator-sponsored clinical trials are ongoing in MDM2-amplified liposarcoma and CIC-rearranged sarcoma (NCT06414434), extending BTX-A51's therapeutic reach beyond hematologic malignancies [6][7]. This application is directly supported by preclinical evidence showing that combined CK1α and CDK9 inhibition is required for optimal MDM2 suppression and p53 induction in LPS—a dual-target requirement that cannot be recapitulated by selective CDK7 inhibitors or CDK9 inhibitors alone, making BTX-A51 the only agent in its class with preclinical proof-of-concept and active clinical investigation in MDM2-driven solid tumors.

Super-Enhancer Transcriptional Addiction Research: BTX-A51 as a Chemical Probe for Coordinated CK1α/CDK7/9 Biology

For academic and industry research groups investigating super-enhancer (SE) biology and transcriptional addiction in cancer, BTX-A51 serves as the only commercially available chemical probe that simultaneously interrogates CK1α-dependent p53 regulation and CDK7/9-dependent transcriptional control within a single molecular entity [3]. Unlike the combination of separate tool compounds (e.g., D4476 + THZ1), BTX-A51 provides stoichiometric co-occupancy of all three targets at nanomolar concentrations with a defined PK profile, enabling reproducible interrogation of synergistic biology in vitro and in vivo without the confounding variables of differential compound stability, permeability, or PK that plague multi-probe experiments [3]. The probechem selectivity data confirms that BTX-A51 spares CDK8, CDK13, CDK11a, CDK11b, and CDK19, reducing off-target transcriptional artifacts compared to THZ1, which covalently engages CDK12 and CDK13 .

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